molecular formula C7H13F3O B065553 (R)-(+)-1,1,1-Trifluoroheptan-2-ol CAS No. 175840-70-7

(R)-(+)-1,1,1-Trifluoroheptan-2-ol

Cat. No.: B065553
CAS No.: 175840-70-7
M. Wt: 170.17 g/mol
InChI Key: YFVHSPAONQXAIB-ZCFIWIBFSA-N
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Description

®-(+)-1,1,1-Trifluoroheptan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a heptanol backbone. This compound is notable for its chiral center, which imparts optical activity, making it an important molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-1,1,1-Trifluoroheptan-2-ol can be synthesized through several methods, one of which involves the use of Grignard reagents. The Grignard reaction is a common method for preparing alcohols from carbonyl compounds. In this case, a trifluoromethyl ketone can be reacted with a Grignard reagent to yield the desired alcohol .

Industrial Production Methods

Industrial production of ®-(+)-1,1,1-Trifluoroheptan-2-ol typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in an inert atmosphere to prevent the highly reactive intermediates from decomposing.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1,1,1-Trifluoroheptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alkanes.

    Substitution: Produces alkyl halides.

Scientific Research Applications

®-(+)-1,1,1-Trifluoroheptan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and interactions due to its chiral nature.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ®-(+)-1,1,1-Trifluoroheptan-2-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. This group can form hydrogen bonds and participate in nucleophilic substitution reactions, making the compound reactive in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(+)-1,1,1-Trifluoroheptan-2-ol is unique due to its longer carbon chain and the presence of a trifluoromethyl group, which imparts distinct chemical and physical properties. Its chiral center makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(2R)-1,1,1-trifluoroheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O/c1-2-3-4-5-6(11)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVHSPAONQXAIB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175840-70-7
Record name (R)-(+)-1,1,1-Trifluoroheptan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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